molecular formula C21H21ClN4O3 B2639462 2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1286702-52-0

2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No. B2639462
CAS RN: 1286702-52-0
M. Wt: 412.87
InChI Key: OQCSEIMVBNAHCC-UHFFFAOYSA-N
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Description

2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C21H21ClN4O3 and its molecular weight is 412.87. The purity is usually 95%.
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Scientific Research Applications

Antipsychotic Potential and Dopamine Receptor Interaction Research on related 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols indicates potential antipsychotic applications. These compounds, including variations with chlorophenyl groups, have been shown to reduce spontaneous locomotion in mice without causing ataxia and without binding to D2 dopamine receptors, which is a common action for many antipsychotics. This suggests a novel mechanism of action that could lead to new treatments for psychiatric disorders without the typical side effects associated with dopamine receptor antagonism (Wise et al., 1987).

Structural Studies and Hydrogen Bonding Another area of interest is the study of molecular conformations and hydrogen bonding in derivatives of 4-antipyrine, including compounds with a chlorophenyl component. These studies provide insight into the molecular structure, which is crucial for understanding how these compounds interact with biological targets. For example, different molecular conformations and hydrogen bonding patterns in 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides have been observed, indicating that slight changes in molecular structure can significantly impact the compound's physical properties and potentially its biological activity (Narayana et al., 2016).

Chemical Library Generation The compound 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride has been used to generate a structurally diverse library through alkylation and ring closure reactions. This highlights the compound's utility in creating a wide range of derivatives for further pharmacological evaluation, potentially leading to the discovery of new therapeutics (Roman, 2013).

Antitumor and Antioxidant Activities Compounds related to the query have been synthesized and evaluated for their antitumor and antioxidant activities. For instance, cyanoacetamide derivatives have shown promise in this regard, suggesting that related compounds, including the one , could also possess valuable biological properties that warrant further investigation (Bialy & Gouda, 2011).

properties

IUPAC Name

2-[4-(4-chlorophenyl)-3-(dimethylamino)pyrazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c1-25(2)21-17(14-3-5-15(22)6-4-14)12-26(24-21)13-20(27)23-16-7-8-18-19(11-16)29-10-9-28-18/h3-8,11-12H,9-10,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCSEIMVBNAHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C=C1C2=CC=C(C=C2)Cl)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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